molecular formula C19H24ClNO3S B7456696 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide

3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide

Cat. No. B7456696
M. Wt: 381.9 g/mol
InChI Key: DWFOLWWAVKUVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide, also known as TBCMB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrases and metalloproteinases. It has also been shown to interact with various receptors such as the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the levels of antioxidants in cells. 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has also been found to inhibit the activity of enzymes involved in the degradation of extracellular matrix proteins, which can lead to tissue damage in various diseases.

Advantages and Limitations for Lab Experiments

3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide. One direction is to study its potential as a therapeutic agent in various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action and its interactions with various receptors and enzymes. Finally, further studies are needed to determine its safety and efficacy in humans, and to develop new analogs with improved properties.
Conclusion:
In conclusion, 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide is a promising compound with potential therapeutic applications in various diseases. Its synthesis method is relatively easy, and it has shown potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, further studies are needed to determine its safety and efficacy in humans, and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide involves the reaction of 3-tert-butyl-4-ethoxybenzenesulfonyl chloride with 5-chloro-2-methylaniline in the presence of a base such as sodium carbonate. The reaction takes place under reflux conditions in a solvent such as dichloromethane. The product is obtained in high yield and purity after purification by column chromatography.

Scientific Research Applications

3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has been found to inhibit the growth of tumor cells and induce apoptosis in cancer cells. It has also been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3S/c1-6-24-18-10-9-15(12-16(18)19(3,4)5)25(22,23)21-17-11-14(20)8-7-13(17)2/h7-12,21H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFOLWWAVKUVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.